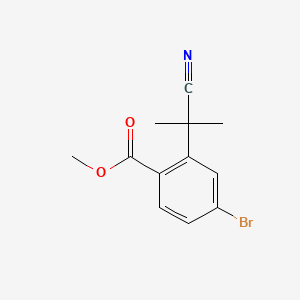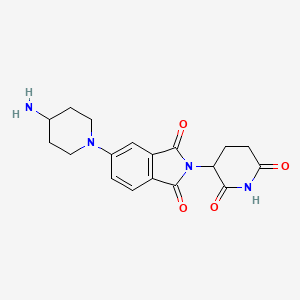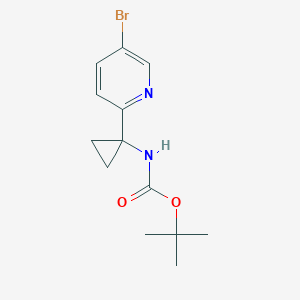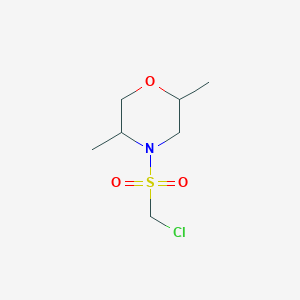
(1R)-3-amino-1-cyclopropylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-3-amino-1-cyclopropylpropan-1-ol is an organic compound characterized by a cyclopropyl group attached to a propanol backbone with an amino group at the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol typically involves the use of chiral sources to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction of cyclopropylamine with an appropriate chiral inducer. The reaction conditions are usually mild, and the process is designed to maximize stereoselectivity and yield .
Industrial Production Methods
For large-scale industrial production, the synthesis route is optimized for cost-effectiveness and efficiency. The raw materials used are generally inexpensive and readily available. The process involves multiple steps, including cycloaddition, hydrogenation, and purification, to ensure high optical purity and stable quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-3-amino-1-cyclopropylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions are generally carried out under controlled conditions to ensure high selectivity and yield. For example, oxidation reactions are performed in acidic or basic media, while reduction reactions are conducted under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
(1R)-3-amino-1-cyclopropylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which (1R)-3-amino-1-cyclopropylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S)-3-amino-1-cyclopentanol: This compound has a similar structure but with a cyclopentyl group instead of a cyclopropyl group.
(1R)-3-amino-1-cyclobutylpropan-1-ol: This compound features a cyclobutyl group, offering different steric and electronic properties.
Uniqueness
(1R)-3-amino-1-cyclopropylpropan-1-ol is unique due to its cyclopropyl group, which imparts distinct steric and electronic characteristics. These features make it particularly useful in the synthesis of chiral molecules and in studies of stereochemical effects in chemical reactions .
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(1R)-3-amino-1-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C6H13NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1 |
Clé InChI |
ZUYFDEBXACJPLM-ZCFIWIBFSA-N |
SMILES isomérique |
C1CC1[C@@H](CCN)O |
SMILES canonique |
C1CC1C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)


![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
![2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)

![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)




![1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)


